molecular formula C8H13NO3 B8720229 2-(4-Oxoazetidin-2-yl)propyl acetate CAS No. 75486-37-2

2-(4-Oxoazetidin-2-yl)propyl acetate

Cat. No.: B8720229
CAS No.: 75486-37-2
M. Wt: 171.19 g/mol
InChI Key: COEVCVNEWNQPFN-UHFFFAOYSA-N
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Description

2-(4-Oxoazetidin-2-yl)propyl acetate (CAS: 75486-37-2) is a heterocyclic organic compound with the molecular formula C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol . Structurally, it consists of a β-lactam (azetidin-2-one) ring substituted with a propyl acetate group at the 2-position. The 4-oxo group on the azetidine ring confers reactivity typical of β-lactams, while the acetate ester enhances solubility in organic solvents.

Properties

CAS No.

75486-37-2

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-(4-oxoazetidin-2-yl)propyl acetate

InChI

InChI=1S/C8H13NO3/c1-5(4-12-6(2)10)7-3-8(11)9-7/h5,7H,3-4H2,1-2H3,(H,9,11)

InChI Key

COEVCVNEWNQPFN-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C)C1CC(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Ezetimibe Diacetate

  • Structure : [4-[(2S,3R)-3-[(3R)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate .
  • Key Differences: Larger molecular weight (C₃₃H₂₉F₂NO₄, MW: 565.59) due to fluorinated aromatic substituents. Dual acetate ester groups enhance lipophilicity compared to the single acetate in the target compound.

Heterocyclic Acetates with Oxo Groups

Propyl (3-Oxo-2-piperazinyl)acetate

  • Structure : Propyl ester linked to a 3-oxopiperazine ring .
  • Key Differences :
    • Piperazine ring (6-membered) vs. azetidine (4-membered), altering ring strain and hydrogen-bonding capacity.
    • Higher molecular weight (C₉H₁₆N₂O₃, MW: 200.24) due to the additional nitrogen and methyl groups.
    • Applications: Used as a pharmaceutical intermediate, emphasizing the role of oxo-heterocycles in drug design .

Propyl Acetates with Aromatic Substituents

Propyl 2-[4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl Acetate

  • Structure : Propyl acetate linked to a bis(4-methoxyphenyl)thiazole-pyrrole system .
  • Key Differences: Extended aromaticity (C₂₆H₂₆N₂O₄S, MW: 474.56) increases rigidity and UV absorption. Thiazole and pyrrole moieties enable π-π stacking, unlike the aliphatic azetidinone in the target compound.

Propyl (4-Chloro-2-methylphenoxy)acetate

  • Structure: Phenoxy-acetate with chloro and methyl substituents .
  • Key Differences: Non-heterocyclic; lacks the β-lactam’s reactivity. Lower molecular weight (C₁₂H₁₅ClO₃, MW: 242.70) but higher halogen content, influencing toxicity profiles .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight Key Functional Groups Applications/Notes
2-(4-Oxoazetidin-2-yl)propyl acetate C₈H₁₃NO₃ 171.19 Azetidinone, acetate ester Peptidomimetics, synthesis intermediate
Ezetimibe Diacetate C₃₃H₂₉F₂NO₄ 565.59 Dual acetate, fluorophenyl Cholesterol-lowering drugs
Propyl (3-oxo-2-piperazinyl)acetate C₉H₁₆N₂O₃ 200.24 Piperazine, oxo, acetate Pharmaceutical intermediates
Propyl 2-(4-chloro-2-methylphenoxy)acetate C₁₂H₁₅ClO₃ 242.70 Phenoxy, chloro, methyl Agrochemicals, solvents

Research Findings and Trends

  • In contrast, fluorinated azetidinones like Ezetimibe derivatives require multi-step syntheses with lower yields (e.g., 16–20% for intermediates in ) .
  • Reactivity: The β-lactam ring in azetidinones is prone to nucleophilic attack, a feature exploited in antibiotic design. However, the target compound’s propyl acetate side chain may sterically hinder such reactions compared to simpler β-lactams .
  • Biological Activity: Azetidinone-containing compounds (e.g., Ezetimibe) show marked bioactivity, whereas non-heterocyclic acetates (e.g., phenoxy derivatives) are more commonly used in agrochemicals .

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